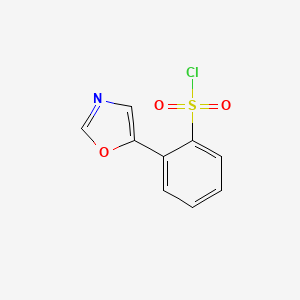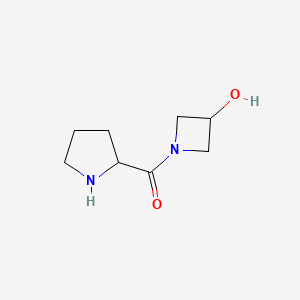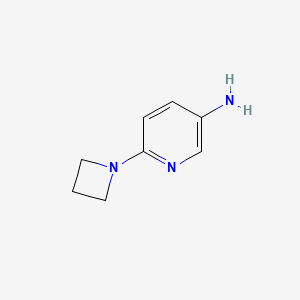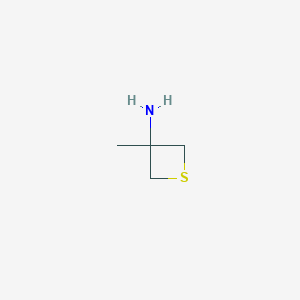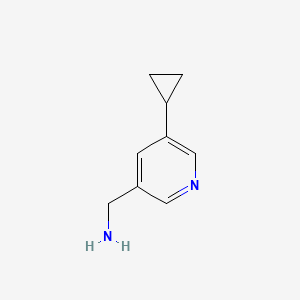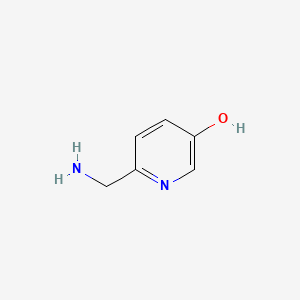
6-(Aminomethyl)pyridin-3-OL
Overview
Description
6-(Aminomethyl)pyridin-3-OL is a chemical compound with the molecular formula C6H8N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an aminomethyl group at the 6th position and a hydroxyl group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)pyridin-3-OL can be achieved through several methods. One common method involves the reaction of 3-hydroxypyridine with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 3-hydroxypyridine, formaldehyde, ammonia.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature of around 60-80°C.
Procedure: 3-hydroxypyridine is dissolved in water, and formaldehyde is added dropwise with constant stirring. Ammonia is then introduced into the reaction mixture. The reaction is allowed to proceed for several hours until the desired product is formed.
Purification: The product is isolated by filtration, washed with water, and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of 3-cyanopyridine in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature. This method offers higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of 6-(formylmethyl)pyridin-3-OL.
Reduction: Formation of 6-(aminomethyl)pyridin-3-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(Aminomethyl)pyridin-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)pyridin-3-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in additional interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-OL: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
6-(Hydroxymethyl)pyridin-3-OL: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different chemical properties and reactivity.
6-(Aminomethyl)pyridin-2-OL: The position of the hydroxyl group is different, affecting its chemical behavior.
Uniqueness
6-(Aminomethyl)pyridin-3-OL is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-(aminomethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSPQOIONHJXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


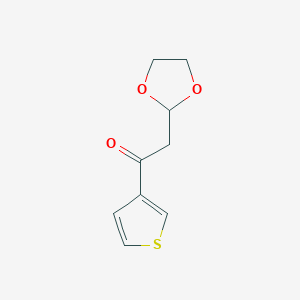
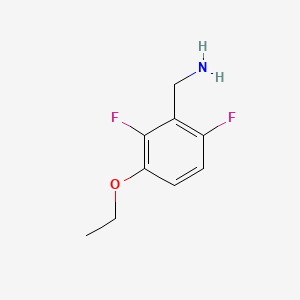
![2-Thia-6-azaspiro[3.3]heptane](/img/structure/B1396121.png)
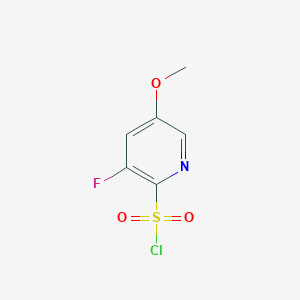
![5-Chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B1396126.png)
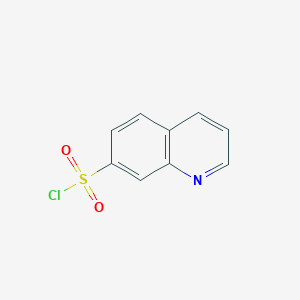
![4-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B1396130.png)

